Cas no 2090881-71-1 (3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one)

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
- 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
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- Inchi: 1S/C9H18N2O2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6,10H2,1H3
- InChI Key: AWQYFGYDBQMPSC-UHFFFAOYSA-N
- SMILES: OC(C)C1CCCN1C(CCN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: -1
- Topological Polar Surface Area: 66.6
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5468-5g |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5468-1g |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5468-2.5g |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5468-0.25g |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5468-10g |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5468-0.5g |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A224696-100mg |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A224696-1g |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 1g |
$ 570.00 | 2022-06-08 | ||
TRC | A224696-500mg |
3-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2090881-71-1 | 500mg |
$ 365.00 | 2022-06-08 |
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one Related Literature
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Introduction to 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one (CAS No. 2090881-71-1)
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. Its molecular structure, characterized by a pyrrolidine ring and multiple functional groups, positions it as a versatile intermediate in the synthesis of biologically active molecules. This compound, identified by the CAS number 2090881-71-1, has garnered attention due to its potential applications in drug development and therapeutic research.
The chemical formula of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one can be represented as C₉H₁₆N₂O₂. This structure incorporates an amino group, a hydroxyethyl side chain, and a pyrrolidine moiety, which are common motifs in pharmacologically relevant molecules. The presence of these functional groups suggests that the compound may exhibit interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The pyrrolidine ring, in particular, is a privileged structure found in numerous bioactive compounds, including protease inhibitors and kinase inhibitors. The modification of this core structure with additional functional groups can lead to compounds with enhanced potency and selectivity. 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one represents such a modified scaffold, which may serve as a foundation for the design of new therapeutic agents.
One of the key aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The amino group and hydroxyethyl side chain provide opportunities for further derivatization, allowing chemists to tailor the properties of the final product. For instance, coupling this compound with other pharmacophores could yield derivatives with improved solubility, bioavailability, or metabolic stability.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one has been subjected to virtual screening using various docking algorithms to identify its binding affinity to target proteins. These studies have revealed promising interactions with enzymes and receptors involved in critical biological pathways, such as inflammation and cell signaling.
The synthesis of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the pyrrolidine ring, introduction of the amino group, and attachment of the hydroxyethyl side chain. Advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and minimal environmental impact.
In addition to its synthetic utility, 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one has been investigated for its potential role in preclinical studies. Researchers have explored its effects on various cellular models to assess its toxicity profile and pharmacokinetic properties. Preliminary data suggest that this compound exhibits low toxicity at therapeutic doses and may have a favorable safety profile for further development.
The pharmaceutical industry is increasingly focused on developing treatments for chronic diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one has shown promise as a lead compound in several drug discovery programs aimed at modulating these diseases. Its unique structural features make it an attractive candidate for further investigation into new therapeutic strategies.
Future research directions may include exploring the use of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one as a scaffold for covalent inhibitors or probes that can interact specifically with disease-causing proteins. Additionally, investigating its role in combination therapies could provide insights into synergistic effects that might enhance treatment outcomes.
The development of novel drugs is a complex process that requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and clinical medicine. 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one exemplifies how fundamental research can lead to discoveries with significant clinical implications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.
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